molecular formula C12H7F5O2 B11846247 2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene

2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene

Cat. No.: B11846247
M. Wt: 278.17 g/mol
InChI Key: GRHNWOWBSFONBL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethoxybenzene: Contains a trifluoromethoxy group attached to a benzene ring.

    Difluoromethoxybenzene: Contains a difluoromethoxy group attached to a benzene ring.

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

Uniqueness

2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethoxy groups on a naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

7-(difluoromethoxy)-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-8-5-4-7-2-1-3-10(9(7)6-8)19-12(15,16)17/h1-6,11H

InChI Key

GRHNWOWBSFONBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)OC(F)(F)F

Origin of Product

United States

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